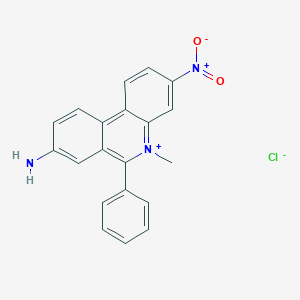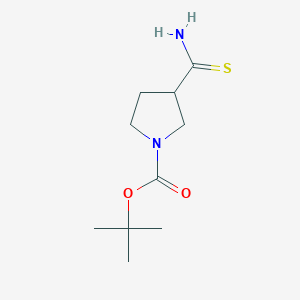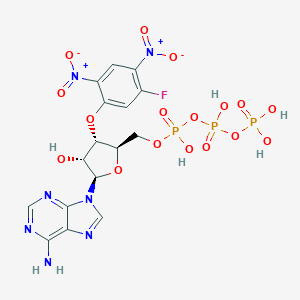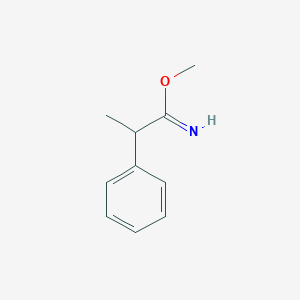
Methyl 2-phenylpropanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-phenylpropanimidate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of the amino acid phenylalanine and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Methyl 2-phenylpropanimidate is not fully understood, but it is thought to involve the inhibition of monoamine transporters in the brain. This leads to an increase in the levels of dopamine and norepinephrine, which can have a range of effects on behavior and mood.
Biochemical and Physiological Effects
Methyl 2-phenylpropanimidate has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter levels in the brain, this compound has also been shown to have analgesic and anti-inflammatory properties. It has also been shown to have a protective effect on the liver and to improve insulin sensitivity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2-phenylpropanimidate in lab experiments is its ability to alter neurotransmitter levels in the brain. This can be useful for studying the effects of these neurotransmitters on behavior and mood. However, one limitation of using this compound is that it can be difficult to control the dose and timing of administration, which can make it difficult to draw clear conclusions from experimental data.
Direcciones Futuras
There are many potential future directions for research on Methyl 2-phenylpropanimidate. One area of interest is in the development of new drugs that target monoamine transporters in the brain. Another area of interest is in the study of the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system. Additionally, further research is needed to determine the optimal dose and administration schedule for this compound in lab experiments.
Métodos De Síntesis
Methyl 2-phenylpropanimidate can be synthesized through a variety of methods, including the reaction of phenylalanine with methyl chloroformate or the reaction of N-methylimidazole with 2-phenylpropionyl chloride. The yield of this synthesis method can be improved by using a catalytic amount of a base such as triethylamine or pyridine.
Aplicaciones Científicas De Investigación
Methyl 2-phenylpropanimidate has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of neurotransmitters in the brain. Methyl 2-phenylpropanimidate has been shown to inhibit the uptake of dopamine and norepinephrine in the brain, which can lead to increased levels of these neurotransmitters and altered behavior.
Propiedades
Número CAS |
111238-49-4 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
methyl 2-phenylpropanimidate |
InChI |
InChI=1S/C10H13NO/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-8,11H,1-2H3 |
Clave InChI |
MHUYUZCILQLIPS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=N)OC |
SMILES canónico |
CC(C1=CC=CC=C1)C(=N)OC |
Sinónimos |
Benzeneethanimidic acid, -alpha--methyl-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)
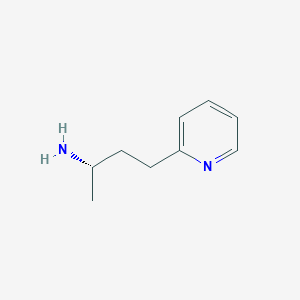
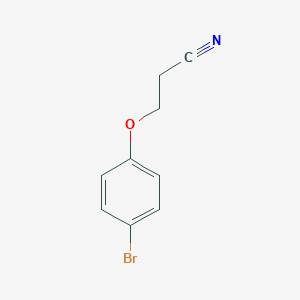
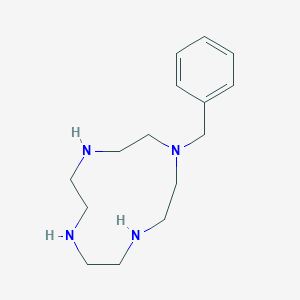
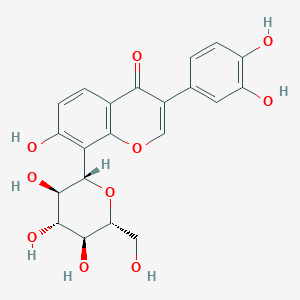
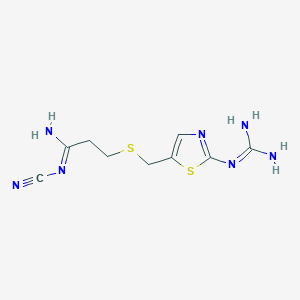
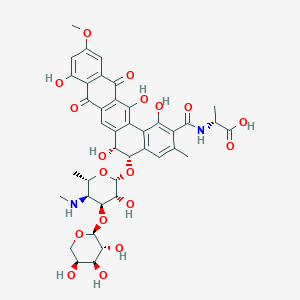
![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B39941.png)
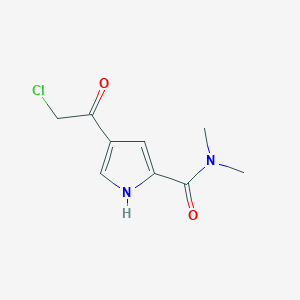
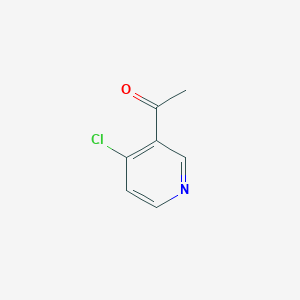
![Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI)](/img/structure/B39947.png)
